molecular formula C23H16N4O3 B14920817 4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid

4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid

Cat. No.: B14920817
M. Wt: 396.4 g/mol
InChI Key: PFGHSRCQERYJBN-UHFFFAOYSA-N
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Description

4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid (hereafter referred to by its research identifier CID16020046) is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core fused with a benzoic acid moiety. This compound has garnered attention as a selective antagonist of the GPR55 receptor, a G protein-coupled receptor implicated in metabolic regulation, inflammation, and cancer progression .

Properties

Molecular Formula

C23H16N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

4-(6-oxo-3-phenyl-4-pyridin-3-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoic acid

InChI

InChI=1S/C23H16N4O3/c28-22-20-18(19(25-26-20)14-5-2-1-3-6-14)21(16-7-4-12-24-13-16)27(22)17-10-8-15(9-11-17)23(29)30/h1-13,21H,(H,25,26)(H,29,30)

InChI Key

PFGHSRCQERYJBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Pyrrolo[3,4-c]pyrazole Core: : This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium ethoxide, to facilitate the cyclization process.

  • Introduction of the Phenyl and Pyridinyl Groups: : The phenyl and pyridinyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of strong electrophiles, such as halogenated benzene derivatives and pyridine derivatives, in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.

  • Formation of the Benzoic Acid Moiety: : The final step involves the introduction of the benzoic acid moiety through a Friedel-Crafts acylation reaction. This reaction is carried out using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride, to form the desired benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to convert the oxo group to a hydroxyl group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles, such as amines or thiols, replace the oxo group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

  • Binding to Enzymes: : It can inhibit the activity of enzymes involved in key biological processes, such as DNA replication and protein synthesis.

  • Interacting with Receptors: : The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.

  • Disrupting Cellular Membranes: : It can interact with and disrupt the integrity of cellular membranes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares CID16020046 with four analogous compounds, highlighting structural variations, molecular properties, and functional roles:

Compound Name / Identifier Key Substituents Molecular Weight Biological Activity Key References
CID16020046 3-phenyl, 4-(pyridin-3-yl), 5-benzoic acid 429.42* GPR55 antagonist
ML-193 3,4-dimethylisoxazole sulfonamide, 2-pyridinylquinolinecarboxamide 516.56 GPR55 antagonist (lower potency vs. CID16020046)
4-[(4R)-4-(4-nitrophenyl)-6-oxidanylidene-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid 4-(4-nitrophenyl), 3-phenyl, 5-benzoic acid 440.41 Unknown (structural analog)
Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(4-pyridinylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate 2-hydroxyphenyl, 4-pyridinylmethyl, methyl ester (vs. free acid) 471.50 Probable prodrug (ester hydrolysis required)
4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyranopyrazole-oxazine hybrid, 4-methoxyphenyl 353.37 Novel heterocyclic scaffold (synthetic focus)

*Calculated based on formula C₂₄H₁₉N₃O₃.

Structural and Functional Insights:

Core Heterocycle Variations: CID16020046 and the nitro-substituted analog () share the pyrrolo[3,4-c]pyrazole core, but the latter’s 4-nitrophenyl group introduces electron-withdrawing effects that may alter binding kinetics .

Functional Group Impact: The benzoic acid group in CID16020046 contrasts with the methyl ester in ’s compound. Ester derivatives often act as prodrugs, requiring hydrolysis to the free acid for activity, which may delay therapeutic effects . ML-193’s quinolinecarboxamide and sulfonamide groups confer higher molecular weight but lower GPR55 antagonistic potency compared to CID16020046 .

Synthetic Accessibility :

  • CID16020046 and its analogs are typically synthesized via multicomponent reactions (e.g., ’s one-pot method), but the nitro-substituted variant () may require nitration steps that complicate scalability .

Research Findings and Implications

GPR55 Antagonism :
CID16020046 exhibits superior selectivity for GPR55 over related receptors (e.g., CB1/CB2), with in vivo studies showing improved insulin sensitivity in GPR55-deficient models. ML-193, while structurally distinct, shows weaker efficacy, underscoring the importance of the pyrrolopyrazole-benzoic acid scaffold .

Metabolic Effects :
In murine models, CID16020046 administration correlated with reduced adiposity and enhanced glucose uptake in peripheral tissues, suggesting therapeutic relevance in obesity and diabetes .

The methyl ester derivative () highlights the trade-off between bioavailability and activity; ester-to-acid conversion in vivo could modulate pharmacokinetics .

Emerging Scaffolds: The pyrano[2,3-c]pyrazole-oxazine hybrid () exemplifies diversification efforts but lacks reported biological data, emphasizing the need for functional studies to validate its utility .

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